1-{3-[4-(3-氯苯基)哌嗪-1-基]-3-氧代丙基}-4-[(4-甲基苯基)甲基]-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a complex organic molecule. It is related to the class of compounds known as arylpiperazines . Arylpiperazines are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The International Chemical Identifier (InChI) for this compound isInChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
.
科学研究应用
抗菌活性
研究表明,与上述化学结构相关的衍生物已被合成并评估了它们的抗菌活性。包括一些 1,2,4-三唑衍生物在内的这些化合物被发现对各种微生物具有良好至中等的活性。这突出了它们在开发新型抗菌剂中的潜在应用 (Bektaş 等人,2010)。
质量控制和抗疟潜能
研究的另一个方面集中在开发与指定化学物质在结构上相关的化合物的质量控制方法,特别是作为有前景的抗疟剂。这涉及详细的分析方法,以确保这些化合物的纯度和功效,表明它们在抗疟药物开发中的潜力 (Danylchenko 等人,2018)。
药理学研究
研究还探讨了与“1-{3-[4-(3-氯苯基)哌嗪-1-基]-3-氧代丙基}-4-[(4-甲苯基)甲基]-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮”在结构上类似的新型化合物的 H1 抗组胺活性。这些研究旨在开发新类别的 H1 抗组胺剂,具有更高的疗效和更少的镇静作用,表明它们在治疗过敏反应时具有更少的副作用的潜力 (Gobinath 等人,2015)。
属性
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-4-[(4-methylphenyl)methyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN6O2/c1-21-9-11-22(12-10-21)20-36-29(39)25-7-2-3-8-26(25)37-27(32-33-30(36)37)13-14-28(38)35-17-15-34(16-18-35)24-6-4-5-23(31)19-24/h4-6,9-12,19,25-26,30,33H,2-3,7-8,13-18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPJRGCBKQJERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3NN=C(N3C4CCCCC4C2=O)CCC(=O)N5CCN(CC5)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。